3-[(2-Chlorobenzyl)oxy]benzoyl chloride
Overview
Description
“3-[(2-Chlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoyl chloride group attached to a 2-chlorobenzyl group via an oxygen atom .Scientific Research Applications
Acylation of Azaindoles
A study by Zhang et al. (2002) demonstrated an effective procedure for the acylation of azaindoles at the C-3 position using acetyl chloride, benzoyl chloride, and chloromethyl oxalate, which could imply the utility of similar compounds in the functionalization of heterocyclic bases (Zhang et al., 2002).
Synthesis and Characterization of Substituted Oxime-phosphazenes
Çil et al. (2006) synthesized and characterized benzyl and benzoyl substituted oxime-phosphazenes, indicating the role of benzoyl chloride derivatives in synthesizing complex organophosphorus compounds (Çil, Arslan, & Görgülü, 2006).
Conversion to 3-Hydroxybenzo[b]selenophenes
Lisiak and Młochowski (2009) explored the conversion of 2-(chloroseleno)benzoyl chloride into 2-substituted 3-hydroxybenzo[b]selenophenes, showcasing the potential of similar chlorobenzoyl derivatives in selenophene synthesis (Lisiak & Młochowski, 2009).
Activation of E-Cl Bonds
Research by Padělková et al. (2013) on the activation of E-Cl bonds by a C,N-chelated stannylene discussed reactions with benzoyl chloride, providing insights into the reactivity and potential applications of chlorobenzoyl compounds in organometallic chemistry (Padělková et al., 2013).
Catalytic Generation of Chlorine Radicals
Shields and Doyle (2016) developed a C(sp3)-H cross-coupling platform enabled by the catalytic generation of chlorine radicals from aryl chlorides, hinting at the synthetic utility of chlorobenzoyl derivatives in radical chemistry (Shields & Doyle, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGBAVYUUAYSLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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